molecular formula C18H20N2O3 B2931799 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421450-07-8

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2931799
CAS No.: 1421450-07-8
M. Wt: 312.369
InChI Key: NOJYDGTYUOVVHT-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique structure combining a tetrahydronaphthalene moiety with a dihydropyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and hydroxylation steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone.

    Reduction: The dihydropyridine ring can be reduced to form a piperidine ring under suitable conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the hydroxy and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxamide group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other compounds that have a tetrahydronaphthalene or dihydropyridine moiety, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-10-4-7-15(17(20)22)16(21)19-12-18(23)9-8-13-5-2-3-6-14(13)11-18/h2-7,10,23H,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJYDGTYUOVVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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